(1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol
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Overview
Description
(1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a methyl group at the 1-position, a propyl group at the 5-position, and a hydroxymethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with propyl bromide in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the corresponding alcohol .
Scientific Research Applications
(1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
- 5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
Uniqueness
(1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 3-position allows for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1-methyl-5-propylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-3-4-8-5-7(6-11)9-10(8)2/h5,11H,3-4,6H2,1-2H3 |
InChI Key |
GUCWFPREWSEAGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NN1C)CO |
Origin of Product |
United States |
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